molecular formula C15H18F3NO2S B2835491 N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 2034446-33-6

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2835491
CAS No.: 2034446-33-6
M. Wt: 333.37
InChI Key: HZYVKEBCSJCEEP-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a trifluoromethyl group and a tetrahydro-2H-pyran-4-ylthioethyl side chain, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydro-2H-pyran-4-ylthioethyl Intermediate: This step involves the reaction of tetrahydro-2H-pyran-4-thiol with an appropriate alkylating agent to form the tetrahydro-2H-pyran-4-ylthioethyl intermediate.

    Coupling with 3-(trifluoromethyl)benzoyl Chloride: The intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the tetrahydro-2H-pyran-4-ylthioethyl side chain may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-4-amine: Similar structure but lacks the trifluoromethyl group.

    4-Aminomethyltetrahydropyran: Contains the tetrahydro-2H-pyran-4-yl group but differs in other substituents.

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the tetrahydro-2H-pyran-4-ylthioethyl side chain. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2S/c16-15(17,18)12-3-1-2-11(10-12)14(20)19-6-9-22-13-4-7-21-8-5-13/h1-3,10,13H,4-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYVKEBCSJCEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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